N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide
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Overview
Description
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide is a synthetic organic compound that features a nitrophenyl group attached to a dioxane ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide typically involves the nitration of a phenylacetamide precursor. The nitration reaction is carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to introduce the nitro group into the aromatic ring . The resulting nitrophenylacetamide is then subjected to further reactions to form the dioxane ring and acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization and recrystallization to obtain the desired product with high purity. The use of solvents like ethanol and water in varying concentrations can aid in the purification process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of halogenated or sulfonated nitrophenyl derivatives.
Scientific Research Applications
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: A simpler analog with similar nitrophenyl and acetamide groups but lacking the dioxane ring.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, exhibiting different biological activities.
Uniqueness
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
CAS No. |
106132-42-7 |
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Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-dioxan-5-yl]acetamide |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11-6-18-7-19-12(11)9-2-4-10(5-3-9)14(16)17/h2-5,11-12H,6-7H2,1H3,(H,13,15) |
InChI Key |
GRRMTNAIFVIVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1COCOC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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